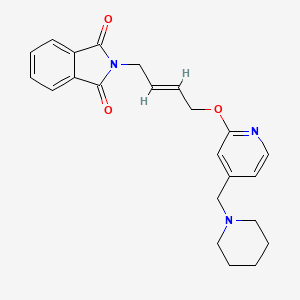![molecular formula C14H13NO5 B12868065 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid is a complex organic compound with a unique structure that incorporates both benzo[d]oxazole and acrylic acid moieties
Vorbereitungsmethoden
The synthesis of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the ethoxy-oxoethyl group and the acrylic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Analyse Chemischer Reaktionen
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid can be compared with other similar compounds, such as:
- 2-(2-Ethoxy-2-oxoethyl)benzoic acid
- Ethyl 2-(3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)acetate These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of benzo[d]oxazole and acrylic acid in this compound gives it distinct properties and applications .
Eigenschaften
Molekularformel |
C14H13NO5 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
(E)-3-[2-(2-ethoxy-2-oxoethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO5/c1-2-19-14(18)8-12-15-10-7-9(4-6-13(16)17)3-5-11(10)20-12/h3-7H,2,8H2,1H3,(H,16,17)/b6-4+ |
InChI-Schlüssel |
KDEGNJZDNMVPPA-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)/C=C/C(=O)O |
Kanonische SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


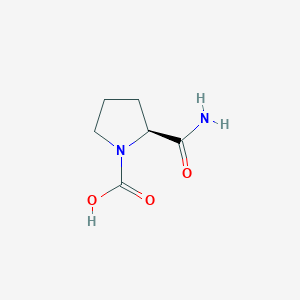
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

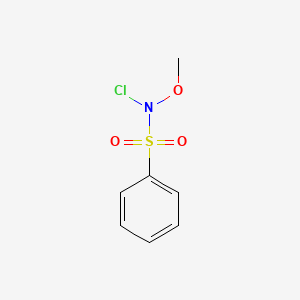
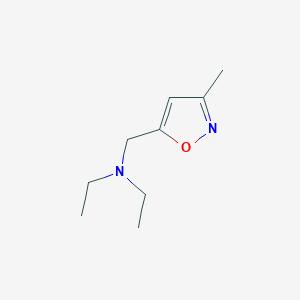
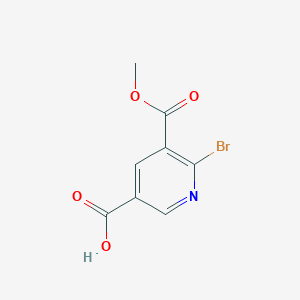

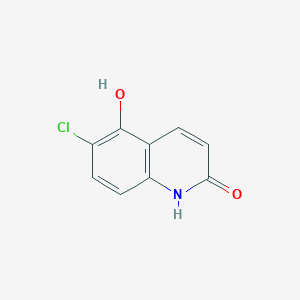
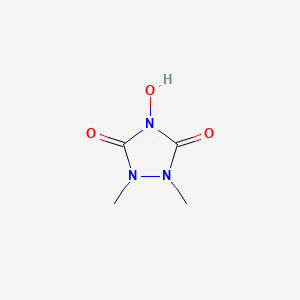

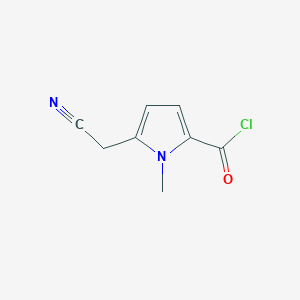
![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
